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(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Regioisomeric impurity in 3-substituted piperidine fragments leads to irreproducible SAR and wasted screening campaigns. This compound eliminates that risk. - Single, defined 3-(1-hydroxyethyl) regioisomer ensures consistent H-bond orientation. - Rigid (E)-enone warhead (3 rotatable bonds) targets catalytic cysteines with low off-rate reactivity. - Predicted pKa 3.91, TPSA 66.8 Ų supports CNS MPO-compliant library design.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 2092879-51-9
Cat. No. B1490142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
CAS2092879-51-9
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C1CCCN(C1)C(=O)C=CC(=O)O)O
InChIInChI=1S/C11H17NO4/c1-8(13)9-3-2-6-12(7-9)10(14)4-5-11(15)16/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,15,16)/b5-4+
InChIKeyICGBILRLPJWETC-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid: Structural & Physicochemical Profile


(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2092879-51-9) is a synthetic small molecule classified as an α,β-unsaturated carboxylic acid derivative bearing a 3-(1-hydroxyethyl)piperidine substituent via an amide bond . It has the molecular formula C11H17NO4 and a monoisotopic mass of 227.1158 Da . This compound belongs to a series of 4-oxobut-2-enoic acid piperidides where the position and nature of the piperidine substituent critically modulate hydrogen-bonding capacity, polarity, and conformational flexibility, which are key parameters for molecular recognition in biochemical assays .

Regioisomer-specific molecular recognition
Defined hydrogen-bond donor orientation
Moderate conformational flexibility for ligand efficiency

Why the 3-(1-Hydroxyethyl)piperidine Regioisomer Is Irreplaceable


The position of the 1-hydroxyethyl substituent on the piperidine ring creates distinct spatial and electronic environments that are not mimicked by 2-substituted or 4-substituted regioisomers. Even when the substituent is identical, shifting it from the 3-position to the 2-position alters the orientation of the hydrogen-bond donor relative to the oxobutenoic acid warhead, which can differentially affect binding to target proteins or enzymes . In medicinal chemistry campaigns, such positional isomerism often leads to divergent structure-activity relationships, making direct substitution without experimental validation a significant risk to assay reproducibility and lead optimization timelines [1].

2-Regioisomer

May shift hydrogen-bond donor vector relative to the warhead, altering target recognition patterns.

4-Regioisomer

Presents different steric and electronic environment that can invalidate structure-activity relationships.

Positional analogs

Even identical substituents at alternate ring positions can cause divergent binding profiles, requiring experimental validation.

Quantitative Differentiation Matrix


Hydrogen-Bond Donor Positioning and TPSA

The topological polar surface area (TPSA), a key predictor of passive membrane permeability and bioavailability, is identical (66.8 Ų) for the 3-(1-hydroxyethyl) regioisomer (CAS 2092879-51-9) and its 2-substituted analog (CAS 2092883-71-9) when calculated by standard algorithms . However, the intramolecular distance between the hydroxyl hydrogen-bond donor and the carbonyl oxygen of the amide differs due to the regioisomeric position, which can result in distinct experimentally measured solvent-accessible surface areas and hydrogen-bond strengths in target binding pockets [1]. This represents a class-level inference that spatial presentation of the hydroxyethyl group, not merely its presence, is the critical differentiator.

H-Bond Donor Positioning
Class-level inference
Identical TPSA (66.8 Ų) masks differing H-bond distances due to regioisomerism
Spatial orientation, not topology, governs binding relevance
Verify experimentally for target-specific interactions
Medicinal Chemistry Drug Design Physicochemical Property Prediction

Predicted pKa and Ionization State at Physiological pH

The predicted acid dissociation constant (pKa) for the carboxylic acid group of (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is 3.91 ± 0.10 . This means the compound exists predominantly in the carboxylate (anionic) form at pH 7.4, which is a prerequisite for interactions with basic residues in target proteins, but also limits passive membrane permeability. By comparison, the (E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid analog, which lacks a hydrogen-bond donor on the alkyl chain, is predicted to have a similar pKa but reduced aqueous solubility due to the more hydrophobic ethoxymethyl group [1]. Quantitative solubility measurements remain unavailable for direct comparison.

Predicted pKa
Data to verify
pKa 3.91 ± 0.10 (predicted)
Carboxylate form at pH 7.4 supports consistent ionization in assay buffers
Confirm experimentally; solubility data unavailable
Physicochemical Profiling Solubility Permeability

Rotatable Bonds and Conformational Entropy

(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid possesses 3 rotatable bonds, conferring a moderate degree of conformational flexibility . The (E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid analog, in contrast, has 4 rotatable bonds, which could result in a larger conformational entropy penalty upon binding to a macromolecular target . Fewer rotatable bonds are generally associated with improved ligand efficiency and higher probability of achieving oral bioavailability, though direct experimental binding entropy data are not yet reported for either compound.

Rotatable Bonds
Class-level inference
3 rotatable bonds (vs. 4 for ethoxymethyl analog)
May reduce conformational entropy penalty upon target binding
Binding thermodynamics not yet reported
Conformational Analysis Drug Design Thermodynamics of Binding

Key Application Scenarios


Fragment-Based Lead Discovery with Hydrogen-Bond Pharmacophores

When assembling a fragment library for screening against proteases, kinases, or other enzymes that engage substrates via backbone amide interactions, (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid offers a rigid, E-configured α,β-unsaturated amide scaffold combined with a spatially defined hydrogen-bond donor. Its predicted pKa of 3.91 ensures complete ionization at pH 7.4, mimicking the carboxylate terminus of peptide substrates. The 3-position of the hydroxyethyl group provides a unique vector for hydrogen bonding that is geometrically distinct from the 2-substituted or 4-substituted regioisomers, as inferred from its 3D structure . This scenario leverages the compound's identity as a 'privileged fragment' whose precise regioisomeric identity is critical for hit validation.

Covalent Inhibitor Design via Michael Acceptor

The (E)-configured 4-oxobut-2-enoic acid moiety is a well-precedented, mild Michael acceptor for targeting catalytic cysteine residues in deubiquitinases and viral proteases [1]. In this context, (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid can serve as a core warhead-bearing building block. The hydroxyethyl group on the piperidine ring provides a synthetic handle for further derivatization or for modulating non-covalent recognition prior to covalent bond formation. The predicted low conformational flexibility (3 rotatable bonds) is advantageous for maintaining the reactive enone system in the required s-cis or s-trans configuration for nucleophilic attack, an attribute that would be altered by a longer or more flexible substituent.

Piperidine-Benzamide Hybrid Libraries for CNS Screening

Piperidine-containing amides are recurrent scaffolds in CNS drug discovery, particularly for GPCRs and ion channels [2]. (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid can be coupled with diverse amines to generate a focused library where the 3-(1-hydroxyethyl) group provides an additional interaction point with polar residues in aminergic receptor binding sites. The moderate calculated TPSA (66.8 Ų) and 3 rotatable bonds place this compound within favorable property space for blood-brain barrier penetration, according to CNS MPO scoring guidelines [3]. Procurement of the exact regioisomer is mandatory, as even a one-carbon shift in the hydroxyethyl position (2- vs. 3-position) would reorient the hydrogen-bond vector and invalidate SAR hypotheses.

NMR Fragment Screening Validation

The compound's modest molecular weight (227.26 Da) and good predicted solubility profile (2 hydrogen-bond donors, 4 acceptors) make it suitable for NMR-based fragment screening against protein targets of up to ~30 kDa [4]. Its well-defined (E)-stereochemistry and the absence of undefined chiral centers (aside from the secondary alcohol, which may be racemic depending on synthesis) allow for clean spectral interpretation. When used as a reference compound to benchmark library quality, the 3-(1-hydroxyethyl) substitution pattern provides a diagnostic 1H NMR splitting pattern that distinguishes it from 2- or 4-substituted analogs, ensuring batch identity verification after procurement.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Defined H-bond donor vector from 3-hydroxyethyl
Target engagement via H-bond pharmacophore
Covalent warhead design
Rigid E-configured Michael acceptor
Reactivity and pre-covalent recognition
CNS-focused library synthesis
3-(1-hydroxyethyl)piperidine for polar interactions
CNS MPO compliance and BBB penetration potential
NMR fragment screening
Diagnostic 1H NMR splitting pattern
Batch identity verification via regioisomeric signature
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